molecular formula C4H3NO2 B117702 Maleimide CAS No. 541-59-3

Maleimide

Cat. No.: B117702
CAS No.: 541-59-3
M. Wt: 97.07 g/mol
InChI Key: PEEHTFAAVSWFBL-UHFFFAOYSA-N
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Description

Maleimide is a heterocyclic compound with the molecular formula C₄H₃NO₂, characterized by a five-membered ring containing two double bonds and a reactive imide group. Its structure enables diverse chemical modifications, making it a versatile scaffold in medicinal chemistry, polymer science, and materials engineering. This compound derivatives are widely utilized due to their electrophilic reactivity, particularly in Michael addition and Diels-Alder reactions, which facilitate covalent bonding with thiols or dienes . Applications range from anticancer agents and enzyme inhibitors to crosslinkers in polymer networks .

Preparation Methods

Synthetic Routes and Reaction Conditions: Maleimide and its derivatives are typically prepared from maleic anhydride by treatment with amines followed by dehydration . For example, the reaction of maleic anhydride with ammonia yields maleamic acid, which upon dehydration forms this compound. This process can be catalyzed by various dehydrating agents such as acetic anhydride or phosphorus pentoxide.

Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial production .

Chemical Reactions Analysis

Thiol-Maleimide Michael Addition: Primary Reaction Pathway

The maleimide-thiol reaction is a Michael addition forming a stable thioether bond (thiosuccinimide) (Figure 1). Key mechanistic insights include:

  • Driving forces : High reactivity arises from (a) ring strain in the this compound olefin (bond angle distortion) and (b) cis-conformation of carbonyl groups, enhancing electrophilicity .

  • pH dependence :

    • Chemoselectivity for thiols at pH 6.5–7.5, with thiol reaction rates 1,000× faster than amines at pH 7.0 .

    • Above pH 7.5, primary amines (e.g., lysine) compete via nucleophilic attack .

Solvent effects :

SolventRole in Reaction KineticsSource
Water/DMSO/DMFPolar solvents promote thiolate formation, accelerating reaction without catalysts .
ChloroformSlower kinetics due to reduced thiolate availability

Mechanistic steps :

  • Deprotonation of thiol to thiolate (rate-limiting step in non-polar solvents).

  • Thiolate attack on this compound’s β-carbon.

  • Proton transfer to form thioether bond .

Hydrolysis and Retro-Michael Reactions

This compound undergoes hydrolysis to non-reactive maleamic acid at pH >8.5 . The thiosuccinimide product is susceptible to:

  • Retro-Michael reactions : Thioether cleavage regenerates this compound, which reacts with other thiols (e.g., glutathione in vivo) .

  • Hydrolysis : Thiosuccinimide hydrolyzes to thiosuccinamic acid, reducing conjugate stability .

Kinetic parameters (substituted maleimides) :

Substituent (R)Hydrolysis Rate (k<sub>Hyd</sub>, s<sup>−1</sup>)Retro-Michael Rate (k<sub>RM</sub>, s<sup>−1</sup>)
Electron-withdrawing (e.g., -SF<sub>5</sub>)1.2 × 10<sup>−3</sup>3.4 × 10<sup>−6</sup>
Electron-donating (e.g., -OMe)2.0 × 10<sup>−6</sup>1.1 × 10<sup>−6</sup>
Data compiled from .

Thiazine Formation with N-Terminal Cysteine

At pH ≥7.3 , maleimides react with N-terminal cysteine peptides to form six-membered thiazine rings via nucleophilic attack by the amine (Figure 2):

pHThiazine Conversion (24 h)
7.370%
8.490%
Data from .

Optimal Conjugation Conditions

ParameterOptimal ValueConjugation EfficiencySource
pH 6.5–7.5>95%
This compound:Thiol Ratio 2:1 (peptides), 5:1 (proteins)84–90%
Temperature 25°CMaximum rate

Storage stability :

  • This compound-functionalized particles lose 10% reactivity after 7 days at 4°C vs. 40% at 20°C .

Inhibitors and Competing Agents

  • Thiol-containing agents : DTT, β-mercaptoethanol compete for this compound .

  • TCEP : Non-thiol reductant; compatible with this compound reactions .

Computational Insights into Selectivity

DFT studies reveal solvent and initiator effects on reaction pathways :

  • Base-initiated mechanism : Dominant in polar solvents (e.g., DMF) with amines as initiators.

  • Nucleophile-initiated pathway : Favored in non-polar solvents (e.g., chloroform) with phosphines.

  • Ion pair mechanism : Observed with strong bases (e.g., DABCO) in aprotic solvents.

Ternary reaction selectivity (N-methyl this compound + thiophenol + 1-hexanethiol):

SolventInitiatorMajor Product
ChloroformEt<sub>3</sub>NThiophenol adduct (95%)
DMFDABCO1-Hexanethiol adduct (82%)
Data from .

Emerging Strategies for Enhanced Stability

  • Substituted maleimides : Electron-withdrawing groups (e.g., -NO<sub>2</sub>) reduce retro-Michael rates .

  • This compound alternatives : Pyridazinediones show improved hydrolytic stability while retaining thiol selectivity .

  • Conjugation pH control : Buffers at pH 6.8–7.0 minimize amine competition and hydrolysis .

This synthesis of experimental and theoretical data underscores the balance between reaction efficiency and product stability in this compound chemistry. Recent advances in substituent design and pH control address historical limitations, expanding applications in targeted drug delivery and biomaterial engineering.

Scientific Research Applications

Drug Delivery Systems

1.1 Liposomal Drug Delivery

Maleimide-modified liposomes have emerged as an advanced platform for drug delivery. A study demonstrated that modifying liposomes with this compound-polyethylene glycol (PEG) significantly enhances their drug delivery efficiency compared to unmodified liposomes. The modified liposomes showed improved cellular uptake and a more potent antitumor effect in vivo when encapsulating doxorubicin. The biodistribution studies indicated that this compound-modified liposomes remained longer at the injection site, enhancing therapeutic efficacy without increasing cytotoxicity .

1.2 Antibiotic Delivery

Another innovative application involves this compound-conjugated PEGylated liposomal antibiotics designed to combat bacterial infections. This formulation not only enhances the intracellular uptake of antibiotics but also promotes wound healing by up-regulating genes related to cell cycle and angiogenesis. The this compound's ability to form covalent bonds with thiols allows for effective targeting of bacterial cell envelopes, thereby improving the therapeutic index of encapsulated antibiotics .

Antifungal Applications

Recent research has identified this compound compounds as potential antifungal agents against Candida albicans. A specific this compound derivative (MPD) demonstrated effective inhibition of virulence factors such as adhesion and biofilm formation with minimal cytotoxicity. This highlights this compound's role in developing antifungal therapies that reduce the risk of drug resistance and enhance treatment efficacy .

Bioconjugation Techniques

3.1 Click Chemistry

Maleimides are increasingly employed in bioconjugation through "click chemistry." Their ability to react with thiol groups makes them valuable for creating stable conjugates with proteins, peptides, and nucleic acids. For instance, this compound-modified oligonucleotides can be synthesized for targeted drug delivery, enhancing the specificity and effectiveness of therapeutic agents .

3.2 ELISA Development

In diagnostic applications, a this compound-based enzyme-linked immunosorbent assay (mELISA) has been developed. This method utilizes dithiol self-assembly on this compound plates to create stable monolayers for detecting various biological markers, showcasing this compound's utility in medical diagnostics .

Materials Science Applications

Maleimides are also significant in polymer science due to their diverse reactivity. They can be used to synthesize new polymers with tailored properties for applications in coatings, adhesives, and other materials requiring specific mechanical or chemical characteristics .

Summary Table of Applications

Application Area Description Key Findings
Drug DeliveryThis compound-modified liposomes for enhanced drug deliveryImproved cellular uptake and antitumor effects without increased cytotoxicity
Antifungal AgentsThis compound derivatives targeting C. albicans virulence factorsEffective inhibition with low cytotoxicity and reduced risk of resistance
Bioconjugation TechniquesUse of maleimides in click chemistry for stable conjugate formationEnhanced specificity in drug delivery systems
Diagnostic ToolsThis compound-based ELISA for detecting biomarkersStable monolayers improve detection capabilities
Polymer ScienceSynthesis of new polymers using maleimidesTailored properties for various industrial applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Arylindolylmaleimides (e.g., PDA-66 vs. SB-216763)

  • Structural Differences : PDA-66 features a 2-methylindole unit and a methylated maleimide group, whereas SB-216763 has a 2,4-dichloro substitution. The 4-acetyl group in PDA-66 enhances solubility and target affinity .
  • Functional Activity : SB-216763 inhibits GSK3β with an IC₅₀ of 34.3 nM, while PDA-66 shows superior antiproliferative effects in acute lymphoblastoma cells due to optimized substituents .

Succinimide Derivatives (e.g., SPC-160001 vs. SPC-160002)

  • Key Difference : Replacement of the this compound group in SPC-160002 with succinimide (SPC-160001) abolishes microtubule-stabilizing activity. This compound’s electrophilic α,β-unsaturated carbonyl enables covalent interactions with tubulin cysteine residues, critical for anticancer effects .
Compound Structure Microtubule Stabilization IC₅₀ (Antiproliferative Activity)
SPC-160002 This compound-containing Yes 0.8 µM (MCF-7 cells)
SPC-160001 Succinimide-containing No >10 µM

3,4-Bis(arylthio)maleimides vs. 3-(Arylthio)maleimides

  • Activity: Bis(arylthio) derivatives exhibit broader antimicrobial spectra against Gram-positive bacteria (MIC: 4–16 µg/mL) compared to monosubstituted analogs, likely due to enhanced lipophilicity and target engagement .

Functional Analogues in Enzyme Inhibition

This compound vs. Nikkomycin Z (Chitin Synthase Inhibitors)

  • Potency : this compound-based compound H inhibits chitin synthase by 91%, comparable to nikkomycin Z (90%). The this compound fragment disrupts enzyme-substrate binding via hydrophobic interactions .

This compound vs. Alkyl Halides (Reactivity Comparison)

  • Reactivity : Maleimides exhibit faster thiol-addition kinetics than primary alkyl halides (e.g., iodoacetamide) due to their conjugated electrophilic system. However, alkyl halides are less sterically hindered, enabling broader nucleophilic targeting .

This compound vs. Furan (Diels-Alder Crosslinking)

  • Crosslinking Efficiency : this compound-furan systems achieve higher crosslinking density in chitosan hydrogels than furan-alone systems. For example, a this compound:furan molar ratio of 1:2 increases storage modulus (G’) by 150% compared to 1:1 ratios .

This compound-Modified Imidazoles vs. Conventional Imidazoles

  • Curing Activity : this compound-modified imidazoles (e.g., IM-MA) eliminate NH groups, enhancing thermal stability in epoxy resins (Tg: 160°C vs. 120°C for unmodified imidazoles) .

Key Research Findings and Trends

Structure-Activity Relationships : Substitutions on the this compound ring (e.g., aryl, heterocyclic) significantly modulate biological potency. For example, 2-pyridyl substituents in N-(4-benzoylphenyl)maleimides enhance anticancer activity by 3-fold compared to unsubstituted analogs .

Reactivity Limitations : this compound’s susceptibility to hydrolysis and steric hindrance can reduce efficacy, prompting designs like PEGylated maleimides (e.g., DSPE-PEG 2000) for improved stability .

Therapeutic Potential: this compound derivatives like MIRA-1 reactivate mutant p53 in cancer cells, synergizing with chemotherapeutics (e.g., bortezomib) to overcome drug resistance .

Data Tables

Table 1. Enzyme Inhibitory Activities of this compound Derivatives

Compound Target Enzyme IC₅₀/Activity Reference
SB-216763 GSK3β 34.3 nM
Compound H Chitin Synthase 91% inhibition
PDA-66 GSK3β (Antiproliferative) IC₅₀: 0.5 µM (CCRF-CEM cells)

Table 2. Crosslinking Performance in Polymer Systems

System This compound:Furan Ratio Storage Modulus (G’) Application
Chitosan-Hyaluronic Acid 1:1 450 Pa Tissue Engineering
Chitosan-Hyaluronic Acid 1:2 680 Pa Tissue Engineering

Biological Activity

Maleimide, a cyclic imide with a characteristic electrophilic nature, has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article delves into the biological properties of this compound compounds, including their antibacterial, antifungal, anticancer activities, and their applications in drug delivery systems.

1. Chemical Structure and Properties

Maleimides are characterized by the general structure:

R1 C O N C O R2\text{R}_1\text{ C O N }\text{C O R}_2

where R1R_1 and R2R_2 can be various alkyl or aryl groups. The electrophilic double bond in maleimides allows them to react specifically with thiol groups, making them valuable for conjugation in drug delivery systems and for targeting specific biomolecules.

2. Antibacterial Activity

Recent studies have highlighted the potential of this compound derivatives as antibacterial agents. For instance, a study on this compound-conjugated PEGylated liposomal antibiotics demonstrated enhanced efficacy against resistant bacterial strains such as E. coli and K. pneumoniae. The this compound groups facilitated covalent interactions with thiol-containing molecules on bacterial cell walls, thereby improving drug uptake and reducing minimum inhibitory concentrations (MIC) significantly compared to non-PEGylated formulations .

Table 1: Antibacterial Efficacy of this compound Compounds

CompoundTarget BacteriaMIC (µg/mL)Mechanism of Action
Mal-PL-AmpE. coli5Thiol-mediated uptake
Mal-PL-PipK. pneumoniae4Enhanced liposome-bacterium fusion
MPDStaphylococcus aureus3Inhibition of adhesion and biofilm formation

3. Antifungal Activity

This compound compounds have also shown promising antifungal activity. A notable compound, 1-(4-methoxyphenyl)-1-hydro-pyrrole-2,5-dione (MPD), was found to inhibit virulence factors in Candida albicans, affecting processes such as adhesion and biofilm formation without significant cytotoxicity . In vivo studies using Galleria mellonella models indicated that treatment with MPD significantly prolonged survival during fungal infections.

Table 2: Antifungal Efficacy of this compound Compounds

CompoundTarget FungiIC50 (µg/mL)Effect on Virulence Factors
MPDC. albicans0.5Inhibition of filamentation and biofilm
BIM-IVSclerotinia sclerotiorum2Growth inhibition

4. Anticancer Activity

The anticancer potential of maleimides has been extensively studied. Bisindolylmaleimides (BIMs), particularly BIM-IV, have been identified as potent inhibitors of protein kinase C (PKC), which is involved in various cancer signaling pathways . These compounds exhibit sub-micromolar inhibition against multiple PKC isoforms and have shown effectiveness against various cancer cell lines.

Table 3: Anticancer Efficacy of this compound Compounds

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
BIM-IVMCF-70.1PKC inhibition
Indolylthis compound BHeLa0.5Inhibition of cell growth and migration

The biological activities of maleimides can be attributed to several mechanisms:

  • Thiol Interactions : The electrophilic nature allows maleimides to form covalent bonds with thiols on proteins, facilitating targeted drug delivery.
  • Signal Transduction Modulation : Inhibitors like BIM-IV affect signaling pathways by inhibiting kinases involved in cell proliferation and survival.
  • Biofilm Disruption : Compounds like MPD interfere with biofilm formation in fungi, reducing their pathogenicity.

Case Study 1: this compound-Conjugated Liposomes

A study investigated the use of this compound-conjugated PEGylated liposomes for antibiotic delivery. The results indicated a threefold increase in gene expression related to cell proliferation in treated cells compared to controls, showcasing enhanced therapeutic potential against resistant bacterial strains .

Case Study 2: Anti-Virulence Activity Against Candida albicans

Research on MPD demonstrated its ability to inhibit key virulence factors in C. albicans, leading to significant improvements in survival rates in infected models. The underlying mechanism involved modulation of intracellular signaling pathways affecting cAMP levels .

Q & A

Basic Research Questions

Q. What are the standard methods for quantifying maleimide groups in nanoparticle conjugates, and how do their sensitivities compare?

  • Methodological Answer : this compound quantification typically employs spectrophotometry (absorbance at 302 nm, extinction coefficient: 620 M⁻¹ cm⁻¹) or fluorimetry. Fluorimetric assays, such as the Amplite® Kit, offer higher sensitivity (detection limit: 0.1 nM) by leveraging thiol-reactive probes . For nanoparticle systems, spectrophotometry may underestimate due to interference from protein absorbance, necessitating corrections using calibration curves or alternative methods like qPAINT (quantitative point accumulation for imaging in nanoscale topography) for ligand counting .

Q. How can researchers optimize this compound conjugation efficiency (CE%) in protein-polymer bioconjugates?

  • Methodological Answer : CE% depends on polymer architecture and reaction conditions. For PEG-based systems, shorter spacer chains (e.g., PEG1k vs. PEG5k) reduce entanglement, improving ligand accessibility. Pre-functionalizing polymers with this compound via controlled radical polymerization (e.g., copper-mediated LRP) ensures >80% reactive chain ends. Validate CE% using spectrophotometry or thiol-specific assays (e.g., L-cysteine binding) and compare against theoretical values (Table S2†) .

Advanced Research Questions

Q. What experimental factors explain discrepancies between theoretical and observed this compound-ligand conjugation in PLGA–PEG nanoparticles?

  • Methodological Answer : Only ~50% of this compound groups are surface-accessible due to PEG-PLGA miscibility, embedding some chains in the nanoparticle core. Quantify accessibility via qPAINT or competitive assays with small molecules (e.g., L-cysteine). For PEG5k systems, ligand availability drops to 6–9 ligands/NP vs. theoretical 77–293, highlighting the impact of PEG flexibility and molecular weight on steric hindrance .

Q. How can this compound-based bioconjugates address thiosuccinimide instability in therapeutic applications like antibody-drug conjugates (ADCs)?

  • Methodological Answer : Thiosuccinimide linkages are prone to hydrolysis and retro-Michael reactions. Use next-generation maleimides (e.g., bromothis compound, DBCO-maleimide) for stabilized conjugates. For example, Diels-Alder "protected" maleimides enable reversible conjugation, while disulfide rebridging improves serum stability. Characterize stability via HPLC-SEC or mass spectrometry under physiological conditions (pH 7.4, 37°C) .

Q. What novel synthetic strategies improve this compound functionalization in hydrophilic polymers for biomedical applications?

  • Methodological Answer : Copper-mediated living radical polymerization (LRP) allows precise control over this compound-terminated polymethacrylates (Mₙ = 4.1–35.4 kDa, PDI = 1.06–1.27). Two protocols achieve >80% this compound content: (1) Boc-protected amino initiators followed by deprotection, or (2) Diels-Alder adduct cleavage via retro-Diels-Alder. Validate functionality via conjugation with thiol-containing substrates (e.g., glutathione, BSA) in phosphate buffer (pH 6.8–7.4) .

Q. How can surface-enhanced Raman spectroscopy (SERS) be applied for semi-quantitative this compound detection in astrobiological samples?

  • Methodological Answer : SERS detects this compound (2,5-pyrroledione) using colloidal silver nanoparticles as substrates. Prepare samples in a 60–120 µg/mL range, and acquire spectra under 785 nm excitation. Use principal component analysis (PCA) to differentiate this compound from interferents. Calibrate with a standard spectrum (reference provided in ), achieving a detection limit of ~10 µg/mL .

Q. Data Contradiction Analysis

Q. Why do spectrophotometric and fluorimetric assays yield conflicting this compound quantification results in complex matrices?

  • Methodological Answer : Spectrophotometry underestimates this compound in protein-rich matrices due to overlapping absorbance (e.g., proteins at 280 nm). Fluorimetry, using this compound-specific probes (e.g., ThioGlo®), avoids this by targeting thiol reactivity. Cross-validate with orthogonal methods like HPLC or MALDI-MS, and normalize results to negative controls (e.g., non-maleimide polymers) .

Q. How should researchers reconcile low ligand availability (%) in this compound-functionalized nanoparticles despite high conjugation efficiency (%)?

  • Methodological Answer : CE% measures total reacted this compound, while availability (%) reflects surface-accessible ligands. Use TEM-EDX or ToF-SIMS to map this compound distribution. For PEGylated systems, reduce spacer length (PEG1k > PEG5k) and this compound content (10% > 30%) to minimize PEG chain entanglement. Validate with qPAINT or SPR binding assays .

Q. Experimental Design Considerations

Q. What controls are essential when assessing this compound reactivity in biological buffers?

  • Methodological Answer : Include (1) a no-thiol control to measure non-specific binding, (2) a this compound-free polymer control to assess background signal, and (3) a reducing agent (e.g., TCEP) to confirm thiol dependency. Perform kinetics studies (pH 6.8–7.4, 25–37°C) to optimize reaction time and minimize hydrolysis .

Q. How can researchers validate the specificity of this compound-thiol conjugation in vivo?

  • Methodological Answer : Use dual-labeling strategies: (1) a fluorescent this compound probe (e.g., Alexa Fluor 647-maleimide) and (2) a competing non-reactive analog (e.g., succinimide). Image via confocal microscopy or quantify via flow cytometry. For in vivo studies, employ knockouts of target thiol proteins (e.g., serum albumin) to isolate conjugation specificity .

Properties

IUPAC Name

pyrrole-2,5-dione
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InChI

InChI=1S/C4H3NO2/c6-3-1-2-4(7)5-3/h1-2H,(H,5,6,7)
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InChI Key

PEEHTFAAVSWFBL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=O)NC1=O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H3NO2
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Related CAS

25721-74-8, Array
Record name 1H-Pyrrole-2,5-dione, homopolymer
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DSSTOX Substance ID

DTXSID3049417
Record name Maleimide
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Molecular Weight

97.07 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name Maleimide
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Solubility

9 [ug/mL] (The mean of the results at pH 7.4)
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Vapor Pressure

0.00000277 [mmHg]
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CAS No.

541-59-3
Record name Maleimide
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Synthesis routes and methods I

Procedure details

One half gram of maleimide/vinyl acetate copolymer (theoretical composition: 52.4% carbon; 4.91% hydrogen; 7.65% nitrogen; 35.0% oxygen) was dissolved in 6 mls. of purified tri-n-butylamine and the solution heated at 170° C. for 8 hours under nitrogen. The tri-n-butylamine was stripped off under vacuum and the remaining blue-gray solid was extracted with hexane and dried. The product is soluble in formamide, dimethyl sulfoxide, or hot γ-butyrolactone, and is partially soluble in pyridine. The color of the blue-gray solid is bleached to a light pink when treated with aqueous hydrochloric acid. Aqueous sodium hydroxide restores the color. Elemental analysis of the blue-gray solid showed 55.88% carbon; 5.43% hydrogen; 10.04% nitrogen and 28.65% oxygen by difference. The theoretical elemental composition of the product resulting from the complete removal of acetic acid from a 1/1 copolymer of maleimide and vinyl acetate is 58.50% carbon; 4.06% hydrogen; 11.40% nitrogen and 26.04% oxygen. Comparison of the carbonyl stretching at 1770 cm-1 in the infrared spectra of the maleimide/vinyl acetate copolymer and the blue-gray product obtained from treatment with tri-n-butylamine indicates that the maleimide ring remains intact. The large decrease in the intensity of the --C--O-- stretching vibration of the acetate group (1230 cm-1) indicates elimination of the acetate group, but it does not appear as though acetic acid is stripped out quantitatively.
Name
maleimide vinyl acetate
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Synthesis routes and methods II

Procedure details

Alternatively, the liquid crystalline thermoset oligomer can be prepared by a bulk polymerization process in accordance with the following procedure. In another exemplary method, isophthalic acid, aminophenol, 2-hydroxy-6-naphthoic acid and acetic anhydride are slowly heated to 150° C. with stirring in a reactor. The mixture is brought to reflux for a predetermined time period. Acetic acid as a by-product and unreacted acetic anhydride are removed from the reaction mixture. Next, 4-hydroxybenzoic acid is added, and the temperature is further raised to 320° C. and the reaction temperature is maintained which allows the reaction to proceed, to give a liquid crystal oligomer having one or two terminal alcohol groups at one or both ends of the backbone. The liquid crystal oligomer is dissolved in a proper solvent (e.g., N,N-dimethylformamide, abbreviated “DMF”), and then a compound (e.g., maleimidobenzoic acid, nadimide benzoic acid, or acetylene benzoic acid) capable of providing thermally crosslinkable reactive groups (e.g., maleimide, nadimide or acetylene groups) is added to the solution. The mixture is allowed to react to give the liquid crystalline thermoset oligomer having one or two thermally crosslinkable reactive groups at one or both ends of the backbone thereof.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Maleimide
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Maleimide
Reactant of Route 3
Maleimide
Reactant of Route 4
Maleimide
Reactant of Route 5
Reactant of Route 5
Maleimide
Reactant of Route 6
Maleimide

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